molecular formula C9H13N3O B1213414 N-Guanyltyramine CAS No. 60-20-8

N-Guanyltyramine

Cat. No.: B1213414
CAS No.: 60-20-8
M. Wt: 179.22 g/mol
InChI Key: AQVMAAVRRJTLMJ-UHFFFAOYSA-N
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Description

N-Guanyltyramine is a guanidine derivative structurally characterized by a tyramine backbone (a monoamine derived from tyrosine) substituted with a guanidyl group. Guanidine derivatives are notable for their roles in medicinal chemistry, particularly in modulating enzyme activity, receptor binding, and metabolic pathways .

Key structural features of this compound include:

  • Tyramine moiety: A phenolic ring with an ethylamine side chain.
  • Guanidyl group: A highly basic functional group capable of hydrogen bonding and ionic interactions.

Properties

CAS No.

60-20-8

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-[2-(4-hydroxyphenyl)ethyl]guanidine

InChI

InChI=1S/C9H13N3O/c10-9(11)12-6-5-7-1-3-8(13)4-2-7/h1-4,13H,5-6H2,(H4,10,11,12)

InChI Key

AQVMAAVRRJTLMJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN=C(N)N)O

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)N)O

Other CAS No.

60-20-8

Synonyms

1-(4-hydroxyphenyl)-2-guanidinoethane
N-guanyltyramine

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethyl Guanylmelamine (Metformin Impurity B)

  • Structure: Contains a triazine core with dimethylamino and guanidine substituents .
  • Functional Groups : Guanidine, triazine, and dimethylamine.
  • Pharmacological Role : Serves as a degradation product of metformin, a biguanide antidiabetic drug. Unlike N-Guanyltyramine, its triazine ring enhances metabolic stability but reduces solubility.

Comparison with this compound :

Property This compound N,N-Dimethyl Guanylmelamine
Core Structure Tyramine backbone Triazine core
Solubility Moderate (phenolic OH group) Low (hydrophobic triazine)
Bioactivity Potential CNS modulation Antidiabetic impurity
Toxicity Profile Unknown Low toxicity as impurity

N-(3-Chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

  • Structure : Guanidine linked to chlorophenyl and dimethylpyrimidinyl groups .
  • Functional Groups : Guanidine, halogenated aryl, pyrimidine.
  • Applications : Used in agrochemicals and kinase inhibition studies due to its aromatic and heterocyclic motifs.

Comparison with this compound :

Property This compound N-(3-Chlorophenyl)-N'-pyrimidinylguanidine
Aromatic Substituents Phenolic ring Chlorophenyl + pyrimidine
Electronic Effects Electron-donating (OH group) Electron-withdrawing (Cl substituent)
Target Specificity Amine receptors (hypothesized) Kinases, enzymes

Ranitidine Diamine Hemifumarate (Related Compound A)

  • Structure : Furylmethylthioethylamine with a hemifumarate salt .
  • Functional Groups : Thioether, tertiary amine, fumarate.
  • Pharmacological Role : H2 receptor antagonist used in gastric acid suppression.

Comparison with this compound :

Property This compound Ranitidine Diamine Hemifumarate
Ionizable Groups Guanidine (highly basic) Tertiary amine (moderate basicity)
Therapeutic Target Hypothetical CNS targets H2 receptors (gastrointestinal)
Metabolic Stability Likely lower (phenolic group) High (thioether and furan protection)

Nitrosodimethylamine (NDMA)

  • Structure : Nitrosamine with dimethyl groups .
  • Functional Groups : N-Nitroso, dimethylamine.
  • Toxicity: Potent carcinogen with genotoxic effects.

Comparison with this compound :

Property This compound NDMA
Toxicity Not reported High carcinogenicity
Chemical Reactivity Stable guanidine Reactive nitroso group
Regulatory Status No alerts Strictly regulated as contaminant

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